6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide
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Overview
Description
6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide is a chemical compound with a molecular formula of C14H21ClN2O2S This compound is known for its unique structural features, which include a pyridine ring substituted with a chloro group and a sulfonamide group
Preparation Methods
The synthesis of 6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Chloro Group: Chlorination of the pyridine ring is achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with sulfonyl chloride in the presence of a base like triethylamine.
Alkylation: The final step involves the alkylation of the nitrogen atom with 6-methylheptan-2-yl bromide under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.
Hydrolysis: The sulfonamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of sulfonic acids and amines.
Scientific Research Applications
6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes by binding to their active sites. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparison with Similar Compounds
6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide can be compared with other similar compounds, such as:
6-chloro-N-(2-methylbutan-2-yl)pyridine-3-sulfonamide: This compound has a similar structure but with a different alkyl group, which can affect its reactivity and biological activity.
6-chloro-N-(tert-pentyl)-3-pyridinesulfonamide: Another structurally related compound with variations in the alkyl substituent, leading to differences in its chemical and biological properties.
The uniqueness of this compound lies in its specific alkyl group, which can influence its solubility, reactivity, and interaction with biological targets.
Properties
IUPAC Name |
6-chloro-N-(6-methylheptan-2-yl)pyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21ClN2O2S/c1-10(2)5-4-6-11(3)16-19(17,18)12-7-8-13(14)15-9-12/h7-11,16H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUPFQNMHYDPTHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NS(=O)(=O)C1=CN=C(C=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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